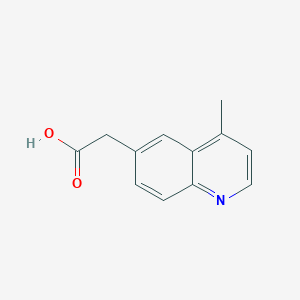
2-(4-Methylquinolin-6-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylquinolin-6-yl)acetic acid is a quinoline derivative with significant potential in various scientific fields. Quinoline compounds are known for their diverse biological and pharmacological activities, making them valuable in drug research and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylquinolin-6-yl)acetic acid typically involves the reaction of substituted anilines with malonates or other suitable precursors under specific conditions. For instance, the condensation of substituted anilines with malonates in the presence of a catalyst like POCl3 or diphenyl ether can yield the desired quinoline derivatives .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include microwave irradiation, transition metal-catalyzed reactions, and green chemistry protocols to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Methylquinolin-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
2-(4-Methylquinolin-6-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylquinolin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-Methylquinolin-4(1H)-on-3-acetic acid: Known for its herbicidal properties.
4-Hydroxy-2-methylquinolin-3-ylmethyl derivatives: Exhibits various biological activities, including antimicrobial and anticancer effects
Uniqueness: 2-(4-Methylquinolin-6-yl)acetic acid stands out due to its unique combination of a quinoline core with an acetic acid functional group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-(4-methylquinolin-6-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c1-8-4-5-13-11-3-2-9(6-10(8)11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15) |
Clave InChI |
HNDDCZUXZGDMOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=CC2=NC=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B15069015.png)

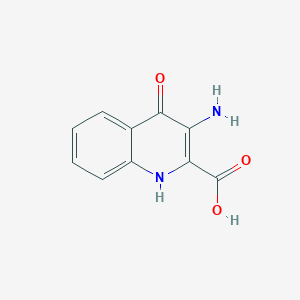
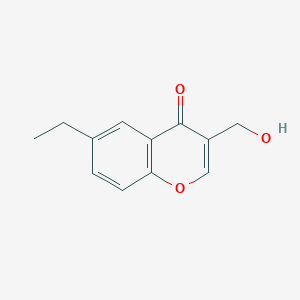

![9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-](/img/structure/B15069041.png)

![1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol](/img/structure/B15069058.png)

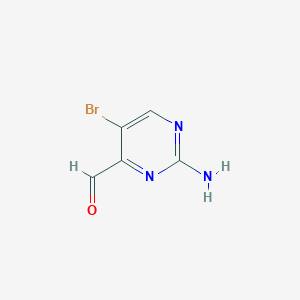
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
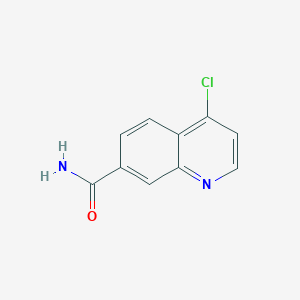

![1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15069108.png)
